molecular formula C14H21BFNO2 B1443358 3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1129542-03-5

3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B1443358
CAS No.: 1129542-03-5
M. Wt: 265.13 g/mol
InChI Key: DAIVMESSEYLLFV-UHFFFAOYSA-N
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Description

“3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a boric acid ester intermediate with a benzene ring . It is often used in the organic synthesis of drugs .


Synthesis Analysis

The compound is obtained by a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .


Molecular Structure Analysis

Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .


Chemical Reactions Analysis

The compound is used as an electrolyte additive to induce PF6- decomposition to form a dense and robust solid electrolyte interface (SEI) rich in LiF, which is used to inhibit lithium dendrite growth .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . The molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been used in the synthesis and structural characterization of various boron-containing compounds, as demonstrated by Wu, Chen, Chen, and Zhou (2021). Their study involved spectroscopic analysis (FT-IR, NMR, MS) and X-ray diffraction to confirm the structure of similar compounds (Wu, Chen, Chen, & Zhou, 2021).

Fluorescence Probes for Hydrogen Peroxide Detection

  • This compound has been incorporated in the synthesis of boronate ester fluorescence probes for detecting hydrogen peroxide (H2O2), as reported by Lampard et al. (2018). These probes have applications in biological and chemical sensing (Lampard et al., 2018).

Molecular Electrostatic Potential and Frontier Molecular Orbitals

  • The molecular electrostatic potential and frontier molecular orbitals of compounds containing this structure have been investigated, as shown in a study by Huang et al. (2021). This research has implications for understanding the physicochemical properties of these compounds (Huang et al., 2021).

Applications in Fluoride Shuttle Batteries

  • Kucuk and Abe (2020) explored the use of similar boron-based compounds in organic liquid electrolyte-based fluoride shuttle batteries. This research has potential applications in the development of advanced battery technologies (Kucuk & Abe, 2020).

Explosive Detection

  • Fu et al. (2016) utilized derivatives of this compound in developing organic thin-film fluorescence probes for explosive detection, specifically targeting hydrogen peroxide vapor, a key component in peroxide-based explosives (Fu et al., 2016).

Photophysical Properties and Anion Recognition

  • Cao, Liu, Zhang, and Li (2009) investigated the photophysical properties and fluoride anion recognition capabilities of a novel organoboron compound related to this structure, highlighting its potential use in sensitive detection applications (Cao, Liu, Zhang, & Li, 2009).

Safety and Hazards

The compound is classified as a combustible solid . It may cause skin and eye irritation .

Future Directions

The compound has been used to optimize the electrode-electrolyte interface in 4.5 V lithium metal batteries . It has potential applications in the field of energy storage .

Biochemical Analysis

Biochemical Properties

3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline plays a significant role in biochemical reactions, particularly in organic synthesis and medicinal chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as an intermediate in Suzuki-Miyaura coupling reactions, which are catalyzed by palladium complexes. These interactions facilitate the formation of carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, which can lead to changes in cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it has been reported to inhibit certain enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function . The compound’s ability to form stable complexes with enzymes and other proteins is crucial for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time when exposed to light and air . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect metabolic flux and alter the levels of certain metabolites within cells . Understanding the metabolic pathways of this compound is crucial for predicting its effects on cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and distribution within tissues, influencing its overall biochemical activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biochemical effects .

Properties

IUPAC Name

3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BFNO2/c1-13(2)14(3,4)19-15(18-13)10-7-11(16)9-12(8-10)17(5)6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIVMESSEYLLFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901135118
Record name 3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1129542-03-5
Record name 3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1129542-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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